7-Chloro-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
7-Chloro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to introduce various substituents onto the pyrrolo[3,2-C]pyridine scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-C]pyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the scaffold .
Scientific Research Applications
7-Chloro-1H-pyrrolo[3,2-C]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in the development of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms and potential therapeutic targets.
Chemical Biology: It is employed as a probe in chemical biology to investigate biological pathways and interactions at the molecular level.
Material Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these enzymes, the compound can modulate their activity and affect downstream signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-C]pyridine
- 5-Chloro-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 6-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Uniqueness
7-Chloro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and electronic properties, which confer distinct reactivity and biological activity compared to its isomers and analogs . This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOYDOOXZXFCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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